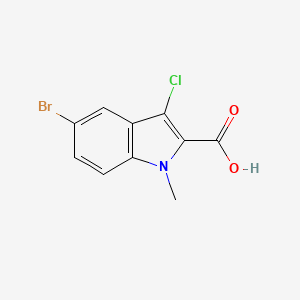

5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid

概要

説明

5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative with significant potential in various scientific fields. Indoles are a class of heterocyclic aromatic organic compounds, and this particular compound features bromine, chlorine, and a methyl group on the indole ring, along with a carboxylic acid functional group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 1H-indole as the core structure.

Halogenation: Bromination and chlorination steps are introduced to add bromine and chlorine atoms to the indole ring.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation reactions.

Reduction: Reduction reactions can be applied to the halogenated indole.

Substitution: Substitution reactions can occur at various positions on the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed:

Oxidation typically results in carboxylic acids or their derivatives.

Reduction can yield reduced indole derivatives.

Substitution reactions can produce a variety of substituted indoles.

科学的研究の応用

HIV-1 Integrase Inhibition

Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives, including 5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. The compound has been shown to effectively inhibit the strand transfer process of the integrase enzyme, which is crucial for viral replication.

Key Findings:

- Binding Mechanism: The indole core and the carboxyl group chelate two magnesium ions (Mg²⁺) in the active site of integrase, enhancing binding affinity and inhibition potency .

- IC₅₀ Values: Structural optimizations have led to derivatives with IC₅₀ values as low as 0.13 μM, indicating strong inhibitory activity compared to existing drugs like Raltegravir (RAL) which has an IC₅₀ of approximately 0.06 μM .

Table 1: Summary of Integrase Inhibition Potency

| Compound | IC₅₀ (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.13 | Mg²⁺ Chelation |

| RAL | 0.06 | Competitive Inhibition |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the C3 position significantly enhance the antiviral activity by improving interaction with the hydrophobic cavity near the active site of integrase. For instance, adding bulky hydrophobic groups increases binding interactions with key residues like Tyr143 and Asn117 .

Activity Against Gram-Negative Bacteria

The antibacterial properties of compounds derived from indole-2-carboxylic acid have been evaluated against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Several derivatives exhibited MIC values ranging from 0.35 to 1.25 μg/mL, demonstrating superior antibacterial activity compared to standard antibiotics like gentamicin and ciprofloxacin .

Table 2: Antibacterial Activity Overview

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Derivative A | E. coli | 0.35 |

| Derivative B | P. aeruginosa | 0.75 |

| Derivative C | Klebsiella pneumoniae | 1.25 |

作用機序

The mechanism by which 5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the biological context in which the compound is used.

類似化合物との比較

5-Bromo-1H-indole-2-carboxylic acid

3-Chloro-1-methyl-1H-indole-2-carboxylic acid

5-Bromo-3-chloro-1H-indole-2-carboxylic acid

Uniqueness: The presence of both bromine and chlorine atoms on the indole ring, along with the methyl group and carboxylic acid, makes this compound unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties.

This comprehensive overview highlights the significance of 5-bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

生物活性

5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative with significant potential in various biological applications. This compound is characterized by the presence of both bromine and chlorine atoms, along with a methyl group and a carboxylic acid functional group, which contribute to its unique chemical and biological properties.

- Molecular Formula : C₁₀H₈BrClNO₂

- Molecular Weight : Approximately 275.54 g/mol

Biological Activities

Research has shown that indole derivatives, including this compound, exhibit a range of biological activities:

1. Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The compound has demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including the disruption of mitotic spindle formation.

Case Study : A study on indole derivatives indicated that certain compounds could inhibit the growth of rapidly dividing A549 lung cancer cells more effectively than non-tumor fibroblasts, suggesting selective cytotoxicity towards cancer cells .

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.35–1.25 μg/mL |

| This compound | Pseudomonas aeruginosa | 0.35–1.25 μg/mL |

This data indicates that the compound exhibits higher antibacterial activity compared to standard drugs like gentamicin and ciprofloxacin against specific Gram-negative bacteria .

3. HIV Integrase Inhibition

Recent studies have highlighted the potential of indole derivatives as inhibitors of HIV integrase, a crucial enzyme in the HIV life cycle.

Binding Analysis : Molecular docking studies have shown that modifications at specific positions on the indole ring can enhance binding affinity to integrase, with some derivatives achieving IC50 values as low as 0.13 μM . This suggests that this compound could be developed as a scaffold for further optimization in antiviral drug development.

Structure–Activity Relationship (SAR)

The biological activity of indole derivatives is closely related to their structural features. The presence of halogen atoms (bromine and chlorine) enhances lipophilicity and may improve interactions with biological targets.

Key Findings :

化学反応の分析

Nucleophilic Substitution Reactions

The halogen atoms at positions 3 (Cl) and 5 (Br) undergo nucleophilic substitution, with bromine showing higher reactivity due to its larger atomic size and better leaving-group ability.

Key Reactions:

-

Bromine substitution : Reacts with amines (e.g., pyrrolidine) in palladium-catalyzed cross-couplings to form biaryl structures .

-

Chlorine substitution : Replaced by thiols or alkoxides under basic conditions (e.g., K₂CO₃ in DMF).

Example Reaction Conditions:

| Position | Nucleophile | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| C5 (Br) | Phenylboronic acid | Pd(OAc)₂, KOAc, acetic acid, 120°C | Biaryl derivative | 75% | |

| C3 (Cl) | Sodium methoxide | NaOMe, DMF, 80°C | 3-methoxy derivative | 68% |

Palladium-Catalyzed Cross-Coupling

The bromine atom participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation.

Mechanism:

-

Pd(0) catalyst oxidative addition at C–Br bond.

-

Transmetallation with boronic acid.

Applications:

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes condensation reactions to form esters, amides, or anhydrides.

Reactions and Conditions:

Notable Example:

5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxamides demonstrated potent antibacterial activity against Pseudomonas aeruginosa (MIC = 0.13 μM) .

Reduction Reactions

While the carboxylic acid group is resistant to common reducing agents, the indole ring and halogens may undergo selective reduction.

Observed Reductions:

-

LiAlH₄ : Reduces esters to alcohols (not applicable to free carboxylic acids).

-

DIBALH : Partially reduces carbonyl groups in controlled conditions .

Biological Activity and SAR Insights

-

Halogen Effects : Bromine at C5 enhances lipophilicity, improving membrane permeability.

-

Carboxylic Acid Role : Facilitates hydrogen bonding with enzyme active sites (e.g., HIV integrase inhibition).

Structure-Activity Relationship (SAR):

| Modification | Biological Impact |

|---|---|

| Br → H at C5 | 10× ↓ antibacterial activity |

| COOH → CONH₂ | Improved metabolic stability |

特性

IUPAC Name |

5-bromo-3-chloro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClNO2/c1-13-7-3-2-5(11)4-6(7)8(12)9(13)10(14)15/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEDPNDRUSDMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=C1C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801213797 | |

| Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057404-45-1 | |

| Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1057404-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801213797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。